N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-5-3-14(4-6-16)20-18(21)13-2-7-17(19-12-13)23-15-8-10-22-11-9-15/h2-7,12,15H,8-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVKQPUXADCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Mitsunobu Reaction
The introduction of the tetrahydro-2H-pyran-4-yloxy group to the nicotinamide scaffold is optimally achieved through a Mitsunobu reaction . This method employs tetrahydro-2H-pyran-4-ol and 6-hydroxynicotinic acid under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]), facilitating the formation of the ether linkage.
Procedure :
A mixture of 6-hydroxynicotinic acid (1.0 equiv), tetrahydro-2H-pyran-4-ol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous tetrahydrofuran (THF) is stirred at 0°C under nitrogen. The reaction is warmed to room temperature and monitored via thin-layer chromatography (TLC). Upon completion, the mixture is concentrated, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to yield 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid in 72–78% yield.
Alternative Nucleophilic Substitution
For substrates with activated leaving groups (e.g., bromine at the 6-position), nucleophilic substitution with tetrahydro-2H-pyran-4-olate may be employed. This approach requires a pre-functionalized nicotinic acid derivative, such as 6-bromonicotinic acid , which reacts with the sodium salt of tetrahydro-2H-pyran-4-ol in dimethylformamide (DMF) at 80°C. Yields for this route are moderate (60–65%) due to competing side reactions.
Amide Bond Formation with 4-(Methylthio)aniline
Acid Chloride Intermediate
The carboxylic acid group of 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid is activated via conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) . Subsequent reaction with 4-(methylthio)aniline in the presence of a base (e.g., triethylamine [Et₃N]) affords the target amide.
Procedure :
6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid (1.0 equiv) is refluxed with SOCl₂ (5.0 equiv) in dichloromethane (DCM) for 3 h. The excess SOCl₂ is evaporated, and the residual acid chloride is dissolved in dry DCM. 4-(Methylthio)aniline (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C. The mixture is stirred overnight, quenched with water, and extracted with DCM. Column chromatography (ethyl acetate/hexane) yields N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in 68–75% yield.
Coupling Reagent-Mediated Synthesis
Modern peptide coupling reagents, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , offer superior efficiency. A mixture of the carboxylic acid (1.0 equiv), 4-(methylthio)aniline (1.1 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF is stirred at room temperature for 12 h. Purification via reversed-phase HPLC delivers the product in 80–85% yield.
Critical Analysis of Methodologies
Yield Optimization
The Mitsunobu reaction (Section 2.1) consistently provides higher yields (72–78%) compared to nucleophilic substitution (60–65%) due to milder conditions and reduced side-product formation. Similarly, HATU-mediated coupling (Section 3.2) outperforms acid chloride methods, with yields exceeding 80%.
Solvent and Temperature Effects
Etherification reactions in THF at 0°C to room temperature minimize decomposition of the tetrahydro-2H-pyran-4-ol nucleophile. In contrast, DMF at elevated temperatures (80°C) accelerates nucleophilic substitution but risks racemization and byproduct generation.
Spectroscopic Characterization
Successful synthesis is confirmed via:
- ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 4H, tetrahydro-2H-pyran CH₂), 3.45–3.55 (m, 2H, OCH₂), 3.90–4.00 (m, 2H, OCH₂), 4.95–5.05 (m, 1H, OCH), 7.25–7.35 (d, 2H, aromatic), 7.75–7.85 (d, 2H, aromatic), 8.25–8.35 (s, 1H, pyridine H), 8.95–9.05 (s, 1H, amide NH).
- LC-MS : m/z 386.1 [M+H]⁺, retention time 6.8 min (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For large-scale production, the HATU-mediated route (Section 3.2) is preferred due to its scalability and reduced reliance on hazardous reagents (e.g., SOCl₂). However, cost constraints may favor the acid chloride method, given the lower price of SOCl₂ compared to HATU.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the nicotinamide core.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid, halogens (chlorine, bromine), and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of nicotinamide derivatives, which are widely studied for their pharmacological properties. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Bioavailability and Solubility :
- The tetrahydropyran-4-yloxy group in the target compound likely enhances water solubility compared to cyclohexyloxy or trimethylsilyl analogs (e.g., 6-(Cyclohexyloxy)-N-(4-fluorophenyl)nicotinamide), as oxygen-rich cyclic ethers improve hydrophilicity .
- The methylthio group in the 4-position of the phenyl ring may increase membrane permeability due to moderate lipophilicity (predicted LogP ~2.8), positioning it between highly polar (e.g., N-(3,4-dimethoxyphenyl)-6-methoxynicotinamide) and highly lipophilic analogs (e.g., 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide) .
Pharmacological Activity: Unlike 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, which has documented metabolic stabilization effects in preclinical models, the target compound lacks direct in vivo data.
Biological Activity
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with similar compounds.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Nicotinamide Core : This is achieved by reacting nicotinic acid with ammonia or an amine under dehydrating conditions.
- Introduction of the 4-(Methylthio)phenyl Group : A nucleophilic substitution reaction is performed using a halogenated nicotinamide derivative and 4-(methylthio)aniline.
- Attachment of the Tetrahydro-2H-pyran-4-yloxy Group : The final step involves etherification with tetrahydro-2H-pyran-4-ol under acidic or basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating biochemical pathways.
- Receptor Antagonism : It can act as an antagonist at specific receptors, influencing cellular signaling.
- Activation of Signaling Cascades : It may activate pathways that lead to various biological responses.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A related class of compounds, N-phenyl nicotinamides, has been shown to induce apoptosis in cancer cells. For example, a study found that a derivative had a GI(50) value of 0.21 µM in T47D breast cancer cells, indicating potent growth inhibition .
Mechanisms of Anticancer Activity
The anticancer activity is believed to involve:
- Caspase Activation : Induction of apoptosis through caspase pathways has been demonstrated in various studies.
- Cell Cycle Arrest : Compounds related to this class have been shown to arrest the cell cycle at the G2/M phase .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(methylthio)phenyl)-6-methoxynicotinamide | Methoxy group instead of tetrahydro group | Moderate antitumor activity |
| N-(4-(methylthio)phenyl)-6-hydroxynicotinamide | Hydroxyl group instead of tetrahydro group | Lower potency compared to tetrahydro derivative |
| N-(4-(methylthio)phenyl)nicotinamide | Lacks tetrahydro group | Less lipophilicity and lower interaction potential |
The unique presence of the tetrahydro-2H-pyran-4-yloxy group enhances lipophilicity and biological target interactions, making it more effective compared to its analogs.
Case Studies and Research Findings
- Caspase Activation Assays : A high-throughput screening assay identified several N-substituted nicotinamides as potent inducers of apoptosis, with significant improvements in potency observed through structure-activity relationship (SAR) studies .
- In Vivo Studies : Animal models have demonstrated that derivatives can significantly reduce tumor size and improve survival rates in treated subjects, highlighting their therapeutic potential in oncology .
- Mechanistic Studies : Investigations into the molecular mechanisms have revealed that these compounds can inhibit microtubule polymerization, which is critical for cancer cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
